
4-Cyanophenyl isocyanate
Overview
Description
4-Cyanophenyl isocyanate, also known as this compound, is an aryl isocyanate with the molecular formula C8H4N2O and a molecular weight of 144.13 g/mol . This compound is characterized by the presence of both an isocyanate group (-NCO) and a nitrile group (-C≡N) attached to a benzene ring. It is typically found as off-white to beige crystalline needles or solid .
Preparation Methods
4-Cyanophenyl isocyanate can be synthesized from 4-Aminobenzonitrile through a reaction with phosgene or triphosgene . The reaction typically involves the following steps:
Reaction with Phosgene: 4-Aminobenzonitrile is reacted with phosgene in the presence of a base such as pyridine to form the corresponding isocyanate.
Reaction with Triphosgene: Alternatively, 4-Aminobenzonitrile can be reacted with triphosgene in the presence of a base to yield this compound.
Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
4-Cyanophenyl isocyanate undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.
Addition Reactions: The isocyanate group can undergo addition reactions with compounds containing active hydrogen atoms, such as water, to form corresponding amines and carbon dioxide.
Polymerization: It can participate in polymerization reactions to form polyurethanes.
Common reagents used in these reactions include amines, alcohols, and water. The major products formed from these reactions are ureas, carbamates, and polyurethanes .
Scientific Research Applications
Pharmaceutical Applications
4-Cyanophenyl isocyanate serves as a crucial intermediate in the synthesis of various pharmaceuticals. It has been utilized in the development of drugs targeting blood-related conditions and enzyme inhibition.
Case Study: Synthesis of Anticancer Agents
Research indicates that this compound exhibits cytotoxic properties, making it a candidate for anticancer drug development. Studies have shown that it can induce apoptosis in cancer cell lines, suggesting its potential utility in cancer therapeutics .
Pharmaceutical Application | Description |
---|---|
Blood-related drugs | Used in synthesis for drugs affecting blood cell proliferation. |
Enzyme inhibitors | Acts as an intermediate in developing inhibitors for specific enzymes. |
Agricultural Applications
In agriculture, this compound is employed as an intermediate in the synthesis of herbicides. Its reactivity allows for the modification of existing herbicide frameworks to enhance efficacy and selectivity.
Case Study: Herbicide Development
Patents have documented methods for using this compound to create novel herbicides that target specific weed species while minimizing damage to crops .
Agricultural Application | Description |
---|---|
Herbicide synthesis | Intermediate for developing selective herbicides. |
Material Science Applications
The compound is also significant in materials science, particularly in the synthesis of polymers like polyurethanes and polyureas.
Case Study: Polymer Modification
This compound can be used to modify polymer surfaces, enhancing properties such as adhesion and biocompatibility. This application is crucial for developing advanced materials for biomedical devices and coatings .
Material Science Application | Description |
---|---|
Polymer synthesis | Used to create polyurethanes and polyureas with enhanced properties. |
Surface modification | Improves adhesion and compatibility of polymer surfaces. |
Organic Synthesis Applications
Due to its reactive nature, this compound acts as a versatile building block in organic synthesis, facilitating the formation of complex organic molecules.
Case Study: Selective Hydroboration
Recent studies have demonstrated its role in selective hydroboration reactions, leading to the formation of N-methyl amines through deoxygenation processes . This highlights its utility in synthesizing nitrogen-containing compounds.
Organic Synthesis Application | Description |
---|---|
Building block for complex molecules | Facilitates various organic reactions due to its reactivity. |
Safety Considerations
While this compound has numerous applications, it also poses safety risks due to its moderate toxicity and reactivity towards nucleophiles. Proper handling procedures must be followed to mitigate risks associated with inhalation or skin contact .
Mechanism of Action
The mechanism of action of 4-Cyanophenyl isocyanate involves the reactivity of its isocyanate group. The isocyanate group can react with nucleophiles, such as amines and alcohols, to form stable urea and carbamate linkages . This reactivity is exploited in various applications, including the modification of biomolecules and the synthesis of polymers .
Comparison with Similar Compounds
4-Cyanophenyl isocyanate can be compared with other aryl isocyanates, such as:
Phenyl isocyanate: Lacks the nitrile group, making it less reactive in certain applications.
2-Isocyanatobenzonitrile: The isocyanate and nitrile groups are positioned differently on the benzene ring, affecting its reactivity and applications.
3-Isocyanatobenzonitrile: Similar to this compound but with the isocyanate group in the meta position, leading to different chemical properties and reactivity.
This compound is unique due to the presence of both the isocyanate and nitrile groups, which confer distinct reactivity and versatility in various chemical reactions and applications .
Biological Activity
4-Cyanophenyl isocyanate (C8H4N2O) is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its structure, characterized by a cyanophenyl group attached to an isocyanate functional group, suggests various mechanisms of action that could be exploited for therapeutic purposes. This article provides a detailed overview of the biological activity of this compound, including relevant research findings, case studies, and data tables.
This compound is a derivative of phenyl isocyanate with a cyano group at the para position. Its molecular structure can be represented as follows:
- Molecular Formula : C8H4N2O
- Molecular Weight : 160.13 g/mol
The biological activity of this compound can be attributed to its ability to interact with various biological targets. Research indicates that it may exhibit:
- Antimicrobial Activity : Some studies have suggested that isocyanates can inhibit the growth of bacteria and fungi by disrupting cellular processes.
- Leishmanicidal Activity : A study demonstrated that derivatives of this compound showed significant leishmanicidal activity against Leishmania parasites, indicating potential use in treating leishmaniasis .
- Inhibition of Enzymatic Activity : The compound has been explored for its ability to inhibit certain enzymes, which may be relevant in cancer therapy.
Leishmanicidal Activity
A notable study evaluated the leishmanicidal properties of compounds derived from this compound. The results indicated that some derivatives exhibited higher selectivity and potency compared to standard treatments such as miltefosine. The study reported:
- Compound Efficacy : Among tested compounds, those derived from this compound showed IC50 values comparable to reference drugs.
- Mechanism : The mechanism involved apoptosis in infected macrophages, highlighting the potential for developing new antileishmanial agents .
Antimicrobial Studies
Research has also indicated that this compound possesses antimicrobial properties. In vitro studies demonstrated:
- Bacterial Inhibition : The compound inhibited the growth of various bacterial strains, suggesting its potential as an antimicrobial agent.
- Synergistic Effects : When combined with other antimicrobial agents, it exhibited synergistic effects, enhancing overall efficacy .
Data Table: Biological Activities of this compound
Activity Type | Target Organism/Enzyme | IC50 Value (µM) | Reference |
---|---|---|---|
Leishmanicidal | Leishmania spp. | 10-15 | |
Antimicrobial | Staphylococcus aureus | 20 | |
Enzyme Inhibition | HDAC1 | 0.74 |
Safety and Toxicity
While exploring the biological activities, it is crucial to consider the safety profile of this compound. Preliminary studies suggest potential toxicity at higher concentrations; therefore, further investigation into its safety and pharmacokinetics is necessary.
Q & A
Basic Research Questions
Q. What are the common synthetic methodologies for preparing urea derivatives using 4-cyanophenyl isocyanate, and how are reaction conditions optimized?
this compound reacts with amines to form urea derivatives, a key step in medicinal chemistry and materials science. The reaction typically involves dissolving the amine and isocyanate in anhydrous dichloromethane under inert conditions. For example, coupling with pyrimidinyl amines (e.g., 19b, 19e) at stoichiometric ratios (1:1.2 amine:isocyanate) yields products in 67–80% yields after purification via Combiflash chromatography (0–80% ethyl acetate/hexane gradients) . Optimization includes controlling moisture (to prevent hydrolysis) and using excess isocyanate to drive reactions to completion.
Q. What analytical techniques are recommended for quantifying this compound in reaction mixtures, and why?
Indirect gas chromatography (GC) via derivatization with n-dibutylamine (n-DBA) is preferred over direct GC. The indirect method stabilizes the isocyanate by converting it into a urea adduct, avoiding thermal degradation and moisture interference . High-performance liquid chromatography (HPLC) is also used, particularly for non-volatile derivatives, with reporting limits as low as 0.02 µg .
Q. How should this compound be stored to ensure stability, and what are the critical handling precautions?
While specific stability data are limited, its reactivity with moisture and amines necessitates storage in anhydrous solvents (e.g., dichloromethane) under inert gas (N₂/Ar). Use P95/P1 respirators for particulate protection and OV/AG/P99 respirators for higher exposure risks. Avoid drainage contamination and ensure fume hood usage during synthesis .
Q. What toxicological data are available for this compound, and how should researchers mitigate risks?
The compound is classified as potentially mutagenic and carcinogenic (Category 1B). Although no IARC/OSHA carcinogenicity designation exists, exposure controls (gloves, goggles, ventilation) are critical. Acute toxicity includes oral (H302), dermal (H315), and respiratory (H335) hazards .
Advanced Research Questions
Q. How do solvent polarity and reaction kinetics influence the alcoholysis of this compound?
Reaction kinetics for isocyanate-alcohol systems depend on solvent polarity. For phenyl isocyanate analogs, activation energies (Eₐ) for primary alcohols range from 30–48 kJ/mol (e.g., in non-polar solvents), while secondary alcohols show higher Eₐ (41–52 kJ/mol) due to steric hindrance .
Alcohol Type | Solvent | Eₐ (kJ/mol) | Reference |
---|---|---|---|
Primary (Propyl) | Toluene | 30–48 | |
Secondary (Butyl) | Dioxane | 41–52 |
Q. How can this compound be used to engineer metal-organic framework (MOF) microstructures?
In postsynthetic modification (PSM), this compound’s reactivity determines MOF functionalization patterns. Highly reactive isocyanates (e.g., trifluoroacetyl) form uniform coatings, while less reactive analogs (e.g., 4-bromophenyl) create core-shell structures. Solvent choice (polar vs. non-polar) further modulates diffusion rates, enabling multi-step architectures like Matryoshka MOFs .
Q. What strategies resolve contradictions in reported toxicity or stability data for this compound?
Discrepancies often arise from unverified handling conditions (e.g., moisture levels) or incomplete methodological reporting. Researchers should:
- Cross-validate data using multiple analytical techniques (GC, HPLC, NMR).
- Replicate studies under controlled humidity/temperature.
- Report raw and corrected data in supplementary materials to enhance reproducibility .
Q. How does this compound compare to other aryl isocyanates in synthesizing tripodal urea receptors?
When reacted with tris(3-aminopropyl)amine, this compound yields tripodal ureas (e.g., L1) with 90% efficiency in CH₂Cl₂. The electron-withdrawing cyano group enhances hydrogen-bonding acidity, improving anion-binding affinity compared to phenyl or alkyl isocyanates .
Q. What are the challenges in characterizing this compound’s decomposition products under combustion conditions?
While methyl isocyanate combustion mechanisms are well-studied (130+ reactions modeled), data for aryl isocyanates like 4-cyanophenyl are limited. Pyrolysis simulations in closed reactors and sensitivity analyses are needed to identify toxic byproducts (e.g., HCN, NOx) and optimize quenching protocols .
Methodological Notes
- Synthesis : Prioritize anhydrous conditions and stoichiometric excess of isocyanate for high yields.
- Analysis : Use indirect GC with n-DBA derivatization for accuracy .
- Safety : Implement tiered respiratory protection and rigorous waste disposal .
Properties
IUPAC Name |
4-isocyanatobenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4N2O/c9-5-7-1-3-8(4-2-7)10-6-11/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVSXDZNUTPLDKY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)N=C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0068230 | |
Record name | Benzonitrile, 4-isocyanato- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0068230 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40465-45-0 | |
Record name | 4-Cyanophenyl isocyanate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=40465-45-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Cyanophenyl isocyanate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040465450 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzonitrile, 4-isocyanato- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzonitrile, 4-isocyanato- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0068230 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-isocyanatobenzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.923 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-CYANOPHENYL ISOCYANATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GOU22OT3BX | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
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